(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique structure, which includes two trifluoromethyl groups and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups .
Scientific Research Applications
(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrrole: A simpler compound with similar trifluoromethyl groups but lacking the dibenzyl substituents.
Fluoropyrrole: Contains fluorine atoms instead of trifluoromethyl groups.
Uniqueness
(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of trifluoromethyl and dibenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
2624128-91-0 |
---|---|
Molecular Formula |
C22H22F6N2 |
Molecular Weight |
428.4 |
Purity |
0 |
Origin of Product |
United States |
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